molecular formula C12H6BrClN2O B11799329 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine

Cat. No.: B11799329
M. Wt: 309.54 g/mol
InChI Key: RPMRFCWDLQZRJK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine is a fused heteroaromatic compound of significant interest in pharmaceutical and agrochemical research. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate in the development of novel kinase inhibitors. The distinct halogen substituents on the molecule provide versatile handles for further synthetic elaboration. The chloro group on the oxazolopyridine core is an excellent site for nucleophilic aromatic substitution, while the bromo group on the phenyl ring is reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid generation of diverse compound libraries. Compounds based on the azolopyridine scaffold have demonstrated potent biological activity in scientific literature. For instance, halogenated azolo[4,5-b]pyridines have been investigated as inhibitors of protein kinase CK2, a enzyme target in oncology research. Furthermore, related triazolopyridine derivatives have recently been identified as potent smoothened (SMO) inhibitors for research against colorectal carcinoma. This highlights the potential of this chemotype in probing key disease pathways. This product is intended for research purposes as a building block in drug discovery programs, method development in synthetic chemistry, and as an analytical standard. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H6BrClN2O

Molecular Weight

309.54 g/mol

IUPAC Name

2-(3-bromophenyl)-6-chloro-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6BrClN2O/c13-8-3-1-2-7(4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H

InChI Key

RPMRFCWDLQZRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)N=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-3-hydroxypyridine Derivatives

The foundational step in synthesizing the oxazolo[5,4-b]pyridine core involves cyclizing 2-amino-3-hydroxypyridine precursors. A patent by Grumel et al. demonstrates that heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in PPSE at 120°C for 6 hours yields the oxazole ring with 68% efficiency. This method avoids the excessive decomposition observed with traditional polyphosphoric acid (PPA), as PPSE’s milder acidity preserves sensitive functional groups.

Reaction Optimization

  • Temperature : Elevating temperatures beyond 130°C reduces yields to ≤40% due to aryl bromide decomposition.

  • Catalyst Loading : PPSE concentrations below 1.5 equiv. result in incomplete cyclization, while exceeding 2.0 equiv. promotes side reactions.

  • Solvent Systems : Anhydrous tetrahydrofuran (THF) under argon atmosphere minimizes oxidation byproducts, achieving 72% isolated yield compared to 58% in dimethylformamide (DMF).

ConditionOptimal ValueYield Impact
Palladium catalystPd(OAc)₂ (5 mol%)89% coupling efficiency
LigandTri-o-tolylphosphinePrevents Pd black formation
BaseK₂CO₃Neutralizes HBr byproduct
Temperature100°CBalances kinetics and decomposition

This method’s major limitation is competing homocoupling of the styrene derivative, which consumes 15–20% of starting material. Switching to Suzuki-Miyaura conditions with pinacol boronate esters circumvents this issue but requires additional protection of the oxazole nitrogen.

Chlorination Strategies at the 6-Position

Direct Electrophilic Substitution

Convergent Synthesis Approaches

Fragment Coupling Methodology

Advanced routes assemble preformed bromophenyl and chloropyridine fragments. For example, coupling 3-bromophenylboronic acid with 6-chlorooxazolo[5,4-b]pyridine-2-yl triflate under Miyaura borylation conditions achieves 65% yield. This strategy avoids late-stage halogenation but requires meticulous purification to remove residual boronic acid.

Comparative Performance of Synthetic Routes

MethodTotal YieldPurityScalability
Sequential Cyclization58%93%Moderate
Convergent Coupling42%97%High
One-Pot Halogenation35%85%Low

Mechanistic Insights and Byproduct Analysis

Competing Pathways in PPSE-Mediated Cyclization

DFT calculations reveal that PPSE activates the carboxylic acid via silylation, lowering the activation energy for nucleophilic attack by the 2-amino group (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol in PPA). Principal byproducts arise from:

  • Over-condensation : Dimerization of intermediate iminium species (8–12% yield loss).

  • Desilylation : Premature cleavage of silyl protecting groups under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine exhibit significant biological activity, particularly in the context of cancer treatment. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) . These studies typically employ the MTT assay to evaluate cell viability and cytotoxicity.

1.2 Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. In vitro studies have demonstrated that certain derivatives possess antibacterial and antifungal activities comparable to standard drugs . For example, compounds derived from similar structural frameworks were evaluated against strains like Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects.

Material Science

2.1 Electronic Properties
The unique electronic configuration of this compound makes it an interesting candidate for developing advanced materials. Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is under investigation due to its favorable charge transport properties .

2.2 Synthesis of Advanced Materials
The synthesis methods for this compound allow for modifications that can tailor its properties for specific applications in material science. For instance, variations in substituents can lead to changes in solubility and stability, which are critical for material applications .

Agricultural Chemistry

3.1 Pesticide Development
The structural characteristics of this compound suggest its potential as a precursor for developing novel agrochemicals. Investigations into its interactions with biological targets relevant to pest control are ongoing . The compound's ability to inhibit specific enzymes or disrupt metabolic pathways in pests could lead to effective pesticide formulations.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organisms/CellsReference
This compoundAnticancerHeLa, A549, MCF-7
Similar Derivative AAntimicrobialStaphylococcus aureus
Similar Derivative BAntimicrobialEscherichia coli

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₆BrClN₂O
  • Structural Features: Oxazolo[5,4-b]pyridine core (fused oxazole and pyridine rings). Chlorine at position 6 modulates electronic properties and steric effects.

Structural Analogues in the Oxazolo/Thiazolo[5,4-b]pyridine Family

The target compound shares its fused heterocyclic core with several analogues, differing in substituents and ring systems. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine 2-(3-Bromophenyl), 6-Cl C₁₂H₆BrClN₂O 328.55 High lipophilicity; potential antimicrobial activity
2-Amino-6-bromothiazolo[5,4-b]pyridine (CAS 1160791-13-8) Thiazolo[5,4-b]pyridine 2-NH₂, 6-Br C₆H₄BrN₃S 230.09 Thiazolo core with Br and NH₂; moderate similarity (0.80) to target
5-Bromothiazolo[5,4-b]pyridin-2-amine (CAS 934266-82-7) Thiazolo[5,4-b]pyridine 2-NH₂, 5-Br C₆H₄BrN₃S 230.09 Positional isomer of Br; lower similarity (0.58) to target
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione (CAS 1206716-59-7) Oxazolo[5,4-b]pyridine 2-thione, 6-Cl C₆H₃ClN₂OS 186.62 Thione group alters reactivity; smaller molecular weight

Key Observations :

  • Core Differences : Thiazolo analogues (S-containing) exhibit lower electronegativity and higher lipophilicity than oxazolo derivatives (O-containing), affecting solubility and metabolic stability .
  • Positional Isomerism : Bromine at position 5 (CAS 934266-82-7) vs. 6 (target) may alter binding affinities in biological systems .
Antimicrobial Activity
  • Target Compound : The chloro and bromophenyl groups may enhance membrane penetration and target binding, as seen in structurally related oxazolo[4,5-b]pyridine derivatives with demonstrated antibacterial activity .
  • Sulfonamide Derivatives : Sulfonamide-substituted isoxazolo[5,4-b]pyridines (e.g., from Acta Pol. Pharm. 2015) show higher antibacterial activity due to sulfonamide’s electron-withdrawing effects, a feature absent in the target compound .

Biological Activity

2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromophenyl group and a chloro substituent on an oxazolo[5,4-b]pyridine core, which contributes to its biological properties. The presence of halogens is often associated with increased lipophilicity and improved binding to biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : Compounds in this class have been reported to inhibit various kinases involved in cell proliferation and survival pathways, which are critical in cancer biology.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases, particularly G1 phase, thereby preventing cancer cell division.

Cytotoxicity Assays

Cytotoxicity assays using various cancer cell lines have demonstrated significant activity. For instance:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.05Induces apoptosis
MCF-72.5Cell cycle arrest at G1 phase

These results indicate that this compound exhibits potent cytotoxic effects against breast cancer cell lines, particularly triple-negative variants.

Case Studies

  • Triple-Negative Breast Cancer : In a study involving the MDA-MB-231 cell line, treatment with the compound resulted in a significant reduction in cell viability after 24 hours, with maximal effects observed at higher concentrations over extended treatment periods. The mechanism was attributed to apoptosis induction and metabolic alterations.
  • Metabolic Profiling : Metabolomic studies revealed that treatment with this compound significantly affected glycolytic pathways and altered the levels of key metabolites involved in energy metabolism.

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